2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-methyl-1H-benzimidazole
Description
The compound 2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-methyl-1H-benzimidazole features a benzimidazole core substituted at position 5 with a methyl group and at position 2 with a sulfanyl-linked 1,2,4-oxadiazole moiety. The oxadiazole ring is further substituted at position 3 with a 2,4-dimethoxyphenyl group. This structure combines aromatic heterocycles (benzimidazole and oxadiazole) with electron-donating methoxy groups, which may enhance solubility and influence biological interactions.
Properties
Molecular Formula |
C19H18N4O3S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-(2,4-dimethoxyphenyl)-5-[(6-methyl-1H-benzimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H18N4O3S/c1-11-4-7-14-15(8-11)21-19(20-14)27-10-17-22-18(23-26-17)13-6-5-12(24-2)9-16(13)25-3/h4-9H,10H2,1-3H3,(H,20,21) |
InChI Key |
MUDLIHNYGZHOKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC3=NC(=NO3)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Key Reaction Mechanisms
-
Amidoxime Acylation : Amidoximes react with acyl chlorides to form O-acyl intermediates, which undergo thermal or base-induced cyclization to 1,2,4-oxadiazoles.
-
Nitrile Oxide Cycloaddition : In the presence of platinum catalysts, nitrile oxides and nitriles form 1,2,4-oxadiazoles, though this method is less favored due to competing dimerization.
Thiolation and Coupling Strategies
Introducing the sulfanyl (-S-) linker requires functionalizing the oxadiazole methyl group with a thiol moiety. Lawesson’s reagent is commonly employed to convert carbonyl groups to thiocarbonyls, followed by nucleophilic displacement with mercapto-benzimidazoles. Alternatively, potassium tert-butoxide facilitates thiol-alkylation between 5-(chloromethyl)-1,2,4-oxadiazoles and 5-methyl-1H-benzimidazole-2-thiol.
Optimization of Coupling Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 25–40°C | Prevents decomposition of thiol intermediates |
| Solvent | Tetrahydrofuran (THF) | Enhances nucleophilicity |
| Base | KOtBu (1.2 equiv) | Ensures complete deprotonation of thiol |
Integrated Synthetic Routes
Sequential Approach
-
Benzimidazole Synthesis :
-
Oxadiazole Formation :
-
Coupling :
Overall Yield : 62–68% after purification via column chromatography.
One-Pot Methodologies
Recent protocols combine benzimidazole and oxadiazole syntheses in a single reaction vessel using T3P (propylphosphonic anhydride) as a cyclodehydrating agent. This approach reduces purification steps and improves atom economy, albeit with slightly lower yields (55–60%).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Sequential Synthesis | High purity, scalable | Multi-step, time-intensive | 62–68 |
| One-Pot Synthesis | Reduced steps, cost-effective | Lower yield, complex optimization | 55–60 |
| Microwave-Assisted | Faster reaction times | Specialized equipment required | 70* |
Chemical Reactions Analysis
Types of Reactions
2-({[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5-METHYL-1H-1,3-BENZODIAZOLE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions typically require controlled conditions, including specific pH levels and temperatures, to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides, while reduction reactions can produce thiols.
Scientific Research Applications
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. The inclusion of an oxadiazole moiety enhances these effects. For instance, studies have demonstrated the cytotoxic activity of related compounds against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) using MTT assays . The structural modifications in 2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-methyl-1H-benzimidazole may contribute to improved efficacy against these malignancies.
Antiviral Properties
Benzimidazole derivatives have been reported to possess antiviral activities against several viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV) . The unique structure of this compound may enhance its potential as an antiviral agent through mechanisms that inhibit viral replication or entry into host cells.
Antimicrobial Activity
The compound has shown promise in antimicrobial applications. Studies have highlighted the effectiveness of benzimidazole derivatives against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin . The incorporation of the oxadiazole group may augment the antimicrobial efficacy by enhancing membrane permeability or disrupting bacterial metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds like this compound. Modifications to the benzimidazole and oxadiazole rings can significantly influence biological activity. For example:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of dimethoxy groups | Increases lipophilicity and cellular uptake |
| Sulfanyl linkage | May enhance interaction with biological targets |
| Benzimidazole core | Provides a scaffold for diverse biological activities |
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds:
- Synthesis and Evaluation : A study synthesized a series of benzimidazole derivatives with oxadiazole moieties and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that modifications at specific positions on the benzimidazole ring could enhance anticancer activity significantly .
- Antiviral Screening : Another investigation focused on a library of benzimidazole derivatives for their antiviral properties. Compounds were tested against HIV and HCV, revealing promising candidates for further development as antiviral agents .
- Antimicrobial Testing : A comprehensive study assessed the antimicrobial efficacy of various benzimidazole derivatives against both Gram-positive and Gram-negative bacteria. Results showed that compounds with specific substitutions exhibited potent antibacterial activity, suggesting a pathway for developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-({[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Findings and Implications
- Electronic Effects : Oxadiazoles (electron-deficient) vs. triazoles (π-acidic) vs. thiadiazoles (aromatic) influence binding kinetics and metabolic pathways.
- Substituent Impact : Methoxy groups enhance solubility and passive diffusion, while halogens (e.g., Cl in 3d) increase lipophilicity but reduce bioavailability.
- Biological Activity : The target compound’s dimethoxyphenyl group may optimize interactions with hydrophobic enzyme pockets, as seen in AChE inhibitors .
Biological Activity
The compound 2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-methyl-1H-benzimidazole is a member of the benzimidazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and data tables.
Chemical Structure
The compound features a complex structure that includes:
- A benzimidazole core
- An oxadiazole ring
- A dimethoxyphenyl group
- A sulfanyl (thioether) linkage
This unique combination of functional groups contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the significant anticancer potential of benzimidazole derivatives. For instance, compounds similar to the one have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 15.63 |
| 2-naphthalen-1-ylmethyl-1-[5-(4-nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole | Various (leukemia, melanoma) | ~10^-5 |
Studies indicate that these compounds induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Antimicrobial Activity
The antimicrobial efficacy of related benzimidazole derivatives has been documented extensively. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 8 |
| Candida albicans | 32 |
These compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Anti-inflammatory Activity
Research indicates that benzimidazole derivatives can also exhibit anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. Studies have shown that specific derivatives can reduce inflammation markers significantly in vitro.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : Interaction with specific receptors can alter signaling pathways that lead to apoptosis.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Several case studies have explored the efficacy of similar compounds:
- Study on Anticancer Activity : A study evaluated a series of oxadiazole derivatives against multiple cancer cell lines. The results showed that modifications on the oxadiazole moiety significantly affected cytotoxicity .
- Antimicrobial Efficacy Study : Another investigation tested various benzimidazole derivatives against common pathogens. The findings revealed potent antibacterial effects with MIC values comparable to established antibiotics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-methyl-1H-benzimidazole?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole ring. Key steps include:
- Condensation of nitrile derivatives with hydroxylamine to form the oxadiazole core.
- Sulfur insertion via nucleophilic substitution using thiourea or thiol reagents under reflux in polar solvents (e.g., ethanol or methanol) at 70–80°C for 6–12 hours .
- Final coupling with 5-methyl-1H-benzimidazole using coupling agents like EDCI/HOBt in anhydrous DMF .
- Critical Parameters : Monitor reaction progress via TLC (chloroform:methanol, 7:3) and optimize solvent purity to avoid byproducts .
Q. How is the molecular structure of this compound validated?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : and NMR to confirm proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, benzimidazole protons at δ 7.2–8.1 ppm) .
- IR : Identify functional groups (e.g., C=N stretch at ~1600 cm, S–C bond at ~650 cm) .
- X-ray crystallography : Refine using SHELXL (SHELX suite) for bond lengths/angles (e.g., oxadiazole C–N bond ~1.30 Å) .
Q. What preliminary biological activities are associated with this compound?
- Methodological Answer : Screen for antimicrobial activity using:
- Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 50–100 µg/mL .
- Mechanistic insights : The sulfanyl and methoxy groups enhance membrane permeability, as shown in quinazolinone analogs .
Advanced Research Questions
Q. How can DFT calculations optimize the electronic properties of this compound?
- Methodological Answer : Perform B3LYP/6-31G(d,p) level DFT studies to:
- Map electrostatic potential surfaces, revealing electron-deficient regions (oxadiazole ring) for nucleophilic attack .
- Compare theoretical vs. experimental bond parameters (e.g., C–S bond deviation <0.02 Å) .
- Software : Gaussian 09 or ORCA for vibrational frequency scaling (WLSF factor ~0.95) .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Address variability via:
- Dose-response curves : Determine IC values across multiple assays (e.g., microdilution vs. disk diffusion) .
- Structural analogs : Compare substituent effects (e.g., replacing 2,4-dimethoxyphenyl with 4-nitrophenyl reduces antifungal potency by ~40%) .
- Statistical validation : Use ANOVA to assess significance (p < 0.05) across replicate experiments .
Q. What crystallographic challenges arise during refinement of this compound?
- Methodological Answer : Mitigate issues using:
- Twinned data : Employ SHELXD for initial phase solution and SHELXL for refinement with TWIN/BASF commands .
- Disorder modeling : Split occupancy for flexible sulfanyl-methyl groups and apply ISOR restraints .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
